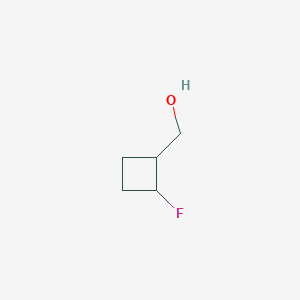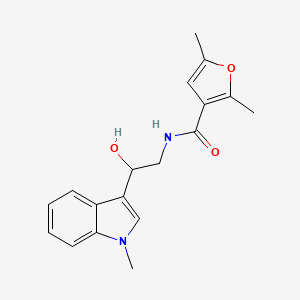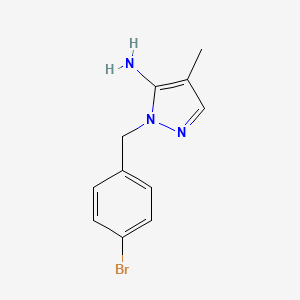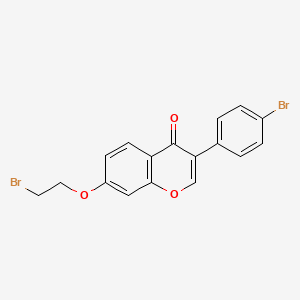
(2-Fluorocyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorocyclobutyl)methanol is an organic compound with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol It is characterized by a cyclobutyl ring substituted with a fluorine atom and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorocyclobutyl)methanol typically involves the fluorination of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction parameters and can be scaled up for commercial production.
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluorocyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclobutylmethanol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of (2-Fluorocyclobutyl)aldehyde or (2-Fluorocyclobutyl)carboxylic acid.
Reduction: Formation of cyclobutylmethanol.
Substitution: Formation of substituted cyclobutylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: It may find applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluorocyclobutyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
Cyclobutylmethanol: Lacks the fluorine atom, resulting in different chemical and physical properties.
(2-Chlorocyclobutyl)methanol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity.
(2-Bromocyclobutyl)methanol: Contains a bromine atom, which affects its chemical behavior compared to the fluorinated analog.
Uniqueness: (2-Fluorocyclobutyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(2-fluorocyclobutyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAGMHUWUXSOLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2360895.png)
![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)
![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)






